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Compound of Interest

Compound Name: C21H24F2N203
Cat. No.: B12629610
Get Quote
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Introduction & Compound Overview

Efletirizine (Chemical Name: 2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yllethoxy]acetic
acid) is a potent histamine H1-receptor antagonist. It shares the pharmacophore of Cetirizine
but substitutes the chlorophenyl/phenyl moiety with a bis(4-fluorophenyl) system.

This substitution significantly alters the electronic environment of the aromatic rings,
necessitating specific spectroscopic protocols to distinguish it from its chlorinated analogs. This
guide provides a self-validating workflow for confirming the identity of Efletirizine using UV-Vis,
FT-IR, and multi-nuclear NMR (
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Property Specification

Formula

MW 390.42 g/mol

Key Moiety Bis(4-fluorophenyl)methyl group

Soluble in DMSO, Methanol; Sparingly soluble

Solubilit
Y in Water (Free Base)

Experimental Protocols
UV-Visible Spectroscopy

Objective: Quantification and confirmation of the conjugated aromatic system (

transitions).

Methodology:

Solvent: Methanol (HPLC Grade).

Blank: Pure Methanol.

Concentration: Prepare a stock solution of 100

g/mL, dilute to 10-20

g/mL for analysis.

Scan Range: 200-400 nm.
Analysis: Unlike Cetirizine (

nm), the difluoro substitution induces a hypsochromic (blue) shift or intensity change due to the
high electronegativity of fluorine affecting the ring

-system.
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Band Assignment (nm) Transition Type Notes
] Benzene ring E-band

Primary Band 229 -231
(Strong)

Secondary Band ~205 Benzene ring B-band
Carboxyl/Ether

Auxiliary N/A (Weak, often
obscured)

Critical Insight: The UV spectrum is not specific enough to distinguish Efletirizine from other
benzhydryl piperazines. It must be used for quantification (Beer-Lambert Law) rather than

identification.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: Identification of functional groups, specifically the C-F stretch which differentiates

this molecule from Cetirizine.

Methodology:

e Mode: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.
e Resolution: 4 cm

, 32 scans.

o Sample: Solid powder (Free base or Dihydrochloride salt).

Key Vibrational Modes:
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Wavenumber (cm

Functional Group Intensity Diagnostic Value
)
Carboxylic acid dimer
O-H Stretch 2500 — 3300 Broad, Med
(H-bonded).
Carboxylic acid
C=0 Stretch 1735 -1745 Strong
carbonyl.
) ) Aromatic ring
C=C Aromatic 1590 — 1610 Medium )
breathing.
Definitive ID.
Distinguishes from C-
C-F Stretch 1215 -1230 Very Strong Cl (~1090 cm
).
Ether linkage (
C-O Stretch 1100 - 1150 Strong
).
C-H Aromatic > 3000 Weak C-H stretch.

Nuclear Magnetic Resonance (NMR)

Objective: Complete structural elucidation. The presence of Fluorine makes

C and

F NMR indispensable.

Methodology:

e Instrument: 400 MHz or higher.

e Solvent: DMSO-

(Preferred for solubility of zwitterionic forms) or
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¢ Reference: TMS (
0.0 ppm).

A.

H NMR Analysis (Proton)

The symmetry of the bis(4-fluorophenyl) group simplifies the aromatic region.
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Coupling (
Multiplicit Integral Assignment
)
Exchangeable
; with
12.0-12.5 Broad Singlet 1H -COOH
. Hz,
7.35-7.45 DD / Multiplet 4H Ar-H (meta to F)
Hz.
Hz,
7.10-7.20 Triplet / Multiplet  4H Ar-H (ortho to F)
Hz.
Ar
4.35 Singlet 1H Methine proton.
CH-N
-O-CH Deshielded by
4.05 Singlet 2H Carbonyl +
-COOH Oxygen.
-N-CH
3.65 Triplet 2H -CH Hz
-O-
Piperazine Rin Overlappin
2.40-2.90 Broad Multiplets 10H P J PPINg

+ Sidechain aliphatic amines.
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Expert Note: The aromatic protons appear as complex multiplets due to

F coupling. The "triplet" appearance of the protons ortho to Fluorine is actually a
doublet of doublets (coupling to H-meta and F-ipso) where

B.

C NMR Analysis (Carbon)

Crucial for Validation: The Fluorine atoms will split the aromatic carbon signals into doublets.

This is the "fingerprint” of Efletirizine.
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(ppm) Splitting (Hz) Assighment
1725 Singlet - C=0 (Carboxyl)
161.8 Doublet ~245 Ar-C-F (Ipso)
138.5 Doublet ~3 Ar-C-CH (Parato F)
129.5 Doublet ~8 Ar-C (Meta to F)
115.8 Doublet ~21 Ar-C (Ortho to F)

Ar
74.5 Singlet

CH-N

-O-CH
69.8 Singlet

-COOH

-N-CH
66.5 Singlet - -CH

-O-
50-55 Singlets - Piperazine carbons

C.

F NMR Analysis
e Shift:

-115.0to -117.0 ppm (Single peak if rings equivalent).

» Validation: Presence of a single sharp signal confirms the purity of the bis-fluoro substitution.

Integrated Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of Efletirizine,
moving from bulk property analysis to atomic-level confirmation.
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Unknown Sample
(C21H24F2N203)

UV-Vis Spectroscopy . _
(MeOH) FT-IR (ATR) 1H NMR (DMSO-d6) j

Amax ~230 nm Peaks: Aromatic Multiplets (8H)
(Benzhydryl Chromophore) 1740 cm~* (COOH) Methine Singlet (1H)
1220 cm~* (C-F Stretch) Side Chain Pattern

\\\ \Quantification OK [F-Group Detected
~

Skeleton Confirmed

13C NMR & 19F NMR

C-F Coupling (J ~245 Hz)
19F Signal @ -116 ppm

CONFIRMED IDENTITY:

Efletirizine

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic validation of Efletirizine, integrating UV, IR, and
Multi-Nuclear NMR data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Cetirizine | C21H25CIN203 | CID 2678 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Note: Spectroscopic Structural Elucidation
of Efletirizine ()]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12629610/docs#application-note-spectroscopic-
structural-elucidation-of-efletirizine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12629610?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

